molecular formula C21H19FN2O2S2 B2731197 5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 431918-00-2

5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2731197
CAS No.: 431918-00-2
M. Wt: 414.51
InChI Key: ZPOMTZLQZMSWHR-UHFFFAOYSA-N
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Description

This compound is a complex heterocyclic molecule containing a tricyclic core (8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one) functionalized with a 4-fluorophenyl ketone moiety linked via a sulfanyl group and a propenyl substituent. Key structural features include:

  • Tricyclic framework: A fused bicyclo[7.4.0] system with sulfur and nitrogen atoms contributing to electron-deficient aromaticity.
  • Sulfanyl linkage: Enhances molecular flexibility and redox reactivity .
  • Propenyl side chain: May influence solubility and intermolecular interactions, such as π-stacking or van der Waals forces .

Properties

IUPAC Name

2-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O2S2/c1-2-11-24-20(26)18-15-5-3-4-6-17(15)28-19(18)23-21(24)27-12-16(25)13-7-9-14(22)10-8-13/h2,7-10H,1,3-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOMTZLQZMSWHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(N=C1SCC(=O)C3=CC=C(C=C3)F)SC4=C2CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one represents a novel class of thiazole-containing compounds with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure incorporates a thiazole moiety, which is known for its diverse biological activities. The presence of the 4-fluorophenyl group and the unique tricyclic system enhances its pharmacological profile.

Property Value
Molecular Formula C22H21FN2O2S
Molecular Weight 396.48 g/mol
CAS Number 329924-74-5
IUPAC Name 5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Antitumor Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antitumor properties. For instance, thiazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Case Study: Antitumor Efficacy

In a study evaluating the cytotoxic effects of thiazole derivatives on different cancer cell lines, compounds demonstrated IC50 values in the low micromolar range, indicating potent activity against cancer cells (IC50 < 10 µM) . The structure–activity relationship (SAR) analysis revealed that the presence of electron-donating groups significantly enhanced cytotoxicity.

Anticonvulsant Properties

Thiazole derivatives have also been investigated for their anticonvulsant activity. Compounds similar to the target compound were tested in animal models, showing efficacy in reducing seizure frequency and duration.

Research Findings

In a pharmacological study, a related thiazole compound exhibited a significant reduction in seizure activity in a pentylenetetrazol (PTZ) model, suggesting potential for treating epilepsy . The mechanism was attributed to modulation of GABAergic neurotransmission.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression or neurotransmitter metabolism.
  • Receptor Modulation : Interaction with receptors such as GABA receptors can lead to enhanced inhibitory neurotransmission.
  • Oxidative Stress Reduction : Thiazole derivatives have been shown to possess antioxidant properties, potentially reducing oxidative stress in cells.

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (absorption, distribution, metabolism, and excretion) and toxicology of 5-{[2-(4-Fluorophenyl)-2-oxoethyl]sulfanyl}-4-(prop-2-en-1-yl)-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one is crucial for its therapeutic application:

Parameter Value/Description
Bioavailability To be determined
Half-life To be determined
Toxicity Profile Preliminary studies indicate low toxicity at therapeutic doses

Comparison with Similar Compounds

Structural Analogues with Fluorinated Aromatic Systems

2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone ()
  • Structural overlap : Both compounds feature fluorinated aryl groups and sulfur-containing heterocycles.
  • Key differences : The triazole ring in the analogue contrasts with the diazatricyclo core of the target compound. The sulfonyl group in the analogue enhances polarity, whereas the sulfanyl group in the target may favor nucleophilic reactivity.
  • Synthetic pathways : Both utilize α-halogenated ketones and nucleophilic substitution reactions, but the tricyclic system of the target compound requires more complex cyclization steps .
Schiff Bases of 5-[5-(4-fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine ()
  • Bioactivity : The thiadiazole derivatives exhibit anticancer activity (IC50 = 1.28 μg/mL against MCF7 cells), suggesting that the target compound’s fluorophenyl and sulfur motifs may also confer cytotoxicity .
  • Electronic profile : Thiadiazoles are electron-deficient, similar to the tricyclic core of the target compound, which may enhance DNA intercalation or enzyme inhibition.

Heterocyclic Systems with Sulfur and Nitrogen

Phenyl-2-Nitropropene (P2NP) ()

Computational and Crystallographic Insights

  • Molecular descriptors: The target compound’s van der Waals volume and electronic parameters (e.g., HOMO-LUMO gaps) can be modeled using QSPR/QSAR frameworks, as seen in studies on flavonoid retention and intramolecular hydrogen bonding .
  • Crystallography : Tools like SHELXL and Mercury CSD enable precise structural validation and intermolecular interaction analysis, critical for comparing packing patterns with analogues .

Data Table: Comparative Analysis

Property Target Compound 2-(4-(2,4-Difluorophenyl)-... () Schiff Base Thiadiazole ()
Core Structure 8-Thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one 1,2,4-Triazole 1,3,4-Thiadiazole
Fluorinated Group 4-Fluorophenyl 2,4-Difluorophenyl 4-Fluorophenyl
Sulfur Functional Group Sulfanyl Sulfonyl Thiophene
Bioactivity Hypothesized anticancer/antimicrobial Not reported IC50 = 1.28 μg/mL (MCF7)
Synthetic Complexity High (multi-step cyclization) Moderate (nucleophilic substitution) Moderate (Schiff base formation)

Q & A

Q. How can researchers optimize the synthesis of the compound to improve yield and purity?

Methodological Answer:

  • Systematic variation of reaction parameters (temperature, solvent polarity, catalyst loading) using Design of Experiments (DoE) to identify optimal conditions. For example, polar aprotic solvents may enhance nucleophilic substitution steps involving sulfur atoms .
  • Use of High Performance Liquid Chromatography (HPLC) to monitor intermediate purity and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm regiochemistry at each step .
  • Computational reaction path searches (e.g., quantum chemical calculations) to predict energy barriers and guide experimental condition selection .

Q. What analytical techniques are essential for characterizing the compound and ensuring structural integrity?

Methodological Answer:

  • NMR Spectroscopy : Critical for confirming the presence of the 4-fluorophenyl group (distinct aromatic proton splitting) and the allyl moiety (vinyl proton coupling patterns) .
  • Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns, especially for sulfur-containing heterocycles .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry for the tricyclic core, if single crystals can be obtained .

Q. Which spectroscopic methods reliably confirm the regiochemistry of the thioether linkage?

Methodological Answer:

  • 1H-13C Heteronuclear Multiple Bond Correlation (HMBC) : Correlates sulfur-bound methylene protons with adjacent carbonyl carbons to confirm sulfanyl group placement .
  • Density Functional Theory (DFT)-NMR Predictions : Computational models simulate NMR spectra to compare with experimental data, resolving ambiguities in complex splitting patterns .

Advanced Research Questions

Q. How can computational methods guide the experimental design of this compound’s synthesis?

Methodological Answer:

  • Transition State Analysis : Quantum mechanics/molecular mechanics (QM/MM) simulations identify rate-limiting steps, such as cyclization barriers in the tricyclic core .
  • Machine Learning (ML) : Training models on existing reaction datasets (e.g., solvent effects on sulfur-based nucleophiles) to predict optimal conditions for novel analogs .
  • Automated Feedback Loops : Integration of real-time experimental data (e.g., reaction yields) with computational models to iteratively refine synthetic pathways .

Q. What strategies elucidate structure-activity relationships (SAR) for this compound compared to analogs?

Methodological Answer:

  • Comparative Pharmacophore Mapping : Overlay 3D structures of analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify critical interactions with biological targets .
  • Free-Wilson Analysis : Quantify contributions of substituents (e.g., allyl vs. methyl groups) to biological activity using multivariate regression .
  • Molecular Dynamics (MD) Simulations : Probe dynamic interactions between the tricyclic core and protein binding pockets (e.g., ATP-binding sites in kinases) .

Q. How should researchers address contradictions in biological activity data across studies?

Methodological Answer:

  • Orthogonal Assays : Validate activity using disparate methods (e.g., enzymatic inhibition vs. cell viability assays) to rule out assay-specific artifacts .
  • Meta-Analysis : Aggregate data from multiple studies, applying statistical tools (e.g., random-effects models) to account for variability in experimental conditions .
  • Proteomic Profiling : Identify off-target interactions that may explain divergent results (e.g., unintended kinase inhibition) .

Q. What methodologies are recommended for investigating metabolic stability in preclinical studies?

Methodological Answer:

  • Liver Microsome Assays : Incubate the compound with human or rodent microsomes, using LC-MS/MS to track metabolic degradation pathways (e.g., oxidation of the allyl group) .
  • CYP450 Inhibition Screening : Evaluate interactions with cytochrome P450 enzymes to predict drug-drug interaction risks .
  • Stable Isotope Tracing : Label the fluorophenyl moiety with 18F or 13C to monitor metabolic fate via PET or NMR .

Methodological Tables

Q. Table 1: Key Reaction Parameters for Synthesis Optimization

ParameterOptimal RangeAnalytical Validation Method
Temperature60–80°CIn-situ IR spectroscopy
SolventDMF or THFHPLC purity analysis
CatalystPd(PPh3)4 (5 mol%)ICP-MS for residual metals

Q. Table 2: Computational Tools for Advanced Research

ToolApplicationReference
Gaussian 16Transition state modeling
COMSOL MultiphysicsReaction engineering simulations
Schrödinger SuiteSAR and MD simulations

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